molecular formula C10H12O2 B1630555 Ethyl 4-methylbenzoate CAS No. 94-08-6

Ethyl 4-methylbenzoate

Cat. No. B1630555
CAS RN: 94-08-6
M. Wt: 164.2 g/mol
InChI Key: NWPWRAWAUYIELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methylbenzoate, also known as Ethyl p-toluate, is a clear, colorless to pale yellow liquid . It has the molecular formula C10H12O2 and a molecular weight of 164.2011 .


Synthesis Analysis

Ethyl 4-methylbenzoate can be synthesized through a reaction involving oxone at 65°C for 30 hours . After the reaction, the crude mixture is cooled to room temperature, filtered, and purified by column chromatography using silica gel with ethyl acetate and hexane as an eluent .


Molecular Structure Analysis

The molecular structure of Ethyl 4-methylbenzoate consists of a benzene ring substituted with a methyl group and an ester group . The IUPAC Standard InChI is InChI=1S/C10H12O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 4-methylbenzoate is a clear, colorless to pale yellow liquid . It has a molecular weight of 164.2011 . The initial boiling point and boiling range is 235 °C . The flash point is 99 °C .

Scientific Research Applications

Chemical Structure and Properties

Ethyl 4-methylbenzoate, also known as Ethyl p-toluate, has the molecular formula C10H12O2 and a molecular weight of 164.2011 . It’s a compound with a variety of properties that make it useful in several areas of scientific research .

Synthesis of Derivatives

Ethyl 4-methylbenzoate can be used as a starting material in the synthesis of other compounds. For example, it has been used in the synthesis of ethyl 4-(bromomethyl)benzoate . This derivative synthesis expands the range of compounds that can be produced for further research.

Use in Analytical Chemistry

Ethyl 4-methylbenzoate is used in analytical chemistry . Its unique properties can help in the development of new analytical methods and techniques.

Use in Biochemical Research

In biochemical research, Ethyl 4-methylbenzoate can be used in the study of various biological processes . Its interactions with biological systems can provide insights into these processes.

Safety and Hazards

Ethyl 4-methylbenzoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPWRAWAUYIELB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048211
Record name Ethyl 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear liquid; [Acros Organics MSDS]
Record name Ethyl 4-methylbenzoate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20771
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Ethyl 4-methylbenzoate

CAS RN

94-08-6
Record name Ethyl 4-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl p-toluate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-methylbenzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24767
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl p-toluate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.093
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL P-TOLUATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUF0SQ8L2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 7.73 g of p-toluyl chloride, 5.91 g of diethyl carbonate, and 0.85 g of TBPB in 25 ml of sulfolane was heated at 170° C. under reflux. After 44 hours, the reaction mixture was added to 200 g of crushed ice and this was extracted twice with 25-ml portions of hexane. The combined extracts were dried over anhydrous Na2SO4 and distilled to obtain 6.4 g (78 percent yield) of ethyl p-toluate, b.p. 120°-1° C./20 mm.
Quantity
7.73 g
Type
reactant
Reaction Step One
Quantity
5.91 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.85 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-methylbenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-methylbenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-methylbenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-methylbenzoate
Reactant of Route 6
Ethyl 4-methylbenzoate

Q & A

Q1: What are the common synthetic routes for producing Ethyl 4-methylbenzoate?

A1: One of the straightforward methods involves the esterification of 4-methylbenzoic acid with anhydrous ethanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction yields Ethyl 4-methylbenzoate and water as a byproduct.

Q2: Can Ethyl 4-methylbenzoate be used as a building block for synthesizing other compounds?

A2: Absolutely! Ethyl 4-methylbenzoate can be reacted with hydrazine hydrate to produce 4-methylbenzohydrazide. This compound serves as a versatile intermediate in organic synthesis, particularly for creating heterocyclic compounds like 1,3,4-oxadiazoles, which exhibit interesting biological activities.

Q3: How does Ethyl 4-methylbenzoate behave in bromination reactions?

A3: Interestingly, Ethyl 4-methylbenzoate exhibits distinct reactivity under different bromination conditions:

  • Electrophilic Bromination: When reacted with bromine in the presence of zeolite NaY, Ethyl 4-methylbenzoate undergoes electrophilic aromatic substitution. This reaction primarily yields the para-bromo product, highlighting the directing effect of the alkoxycarbonyl group.
  • Radical Bromination: Exposing Ethyl 4-methylbenzoate to bromine and light in the presence of a zeolite catalyst leads to radical bromination. In this case, the reaction primarily targets the benzylic position, producing Ethyl 4-(bromomethyl)benzoate as the major product.

Q4: Have there been any computational studies exploring the potential biological activity of Ethyl 4-methylbenzoate derivatives?

A4: Yes, research has employed molecular docking simulations to investigate potential interactions between Ethyl 4-methylbenzoate derivatives and cyclooxygenase (COX) enzymes, which are involved in inflammation processes. Specifically, a derivative incorporating a complex ring system derived from andrographolide showed promising interaction with the COX-2 enzyme, suggesting its potential as a selective COX-2 inhibitor.

Q5: What insights do crystallographic studies provide about the structure of Ethyl 4-methylbenzoate derivatives?

A5: Crystallographic analyses of various Ethyl 4-methylbenzoate derivatives, where the ethyl group is substituted with a benzotriazole moiety and various halogen-substituted benzoyl groups, reveal intriguing structural features. , , These studies shed light on:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.